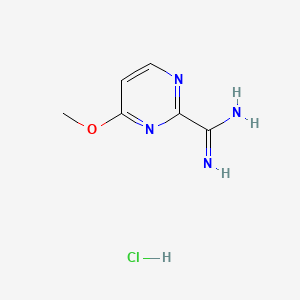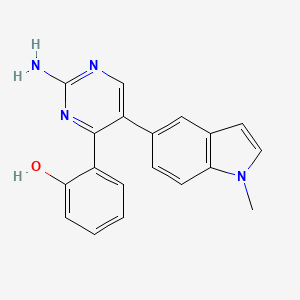
TERT-BUTYL-D9 METHYL ETHER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-D9 Methyl Ether: is a deuterated derivative of tert-butyl methyl ether, where the hydrogen atoms in the tert-butyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be used as a tracer in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-Butyl-D9 Methyl Ether can be synthesized through the reaction of deuterated methanol (CD3OD) with isobutylene (C4H8). The reaction is typically catalyzed by an acid, such as sulfuric acid or a solid acid catalyst. The reaction proceeds as follows:
CD3OD+C4H8→(CD3)3COCD3
Industrial Production Methods: Industrial production of this compound follows similar methods to those used for non-deuterated tert-butyl methyl ether, with the primary difference being the use of deuterated methanol. The process involves the catalytic reaction of deuterated methanol with isobutylene in a continuous flow reactor, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-Butyl-D9 Methyl Ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are deuterated tert-butyl alcohol and formaldehyde.
Reduction: Reduction reactions are less common for ethers, but this compound can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups. Common reagents include halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, strong bases like sodium hydride.
Major Products:
Oxidation: Deuterated tert-butyl alcohol, formaldehyde.
Reduction: Deuterated tert-butyl alcohol.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-Butyl-D9 Methyl Ether is used as a solvent and reagent in organic synthesis. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy as a solvent, providing a clear background signal.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme mechanisms. Its stability and non-reactivity make it an ideal candidate for such studies.
Medicine: The compound is used in pharmacokinetic studies to trace the distribution and metabolism of drugs within the body. Its deuterated form allows for precise tracking using mass spectrometry.
Industry: this compound is employed in the petrochemical industry as an additive to improve the octane rating of fuels. It is also used in the production of other deuterated compounds.
Wirkmechanismus
Tert-Butyl-D9 Methyl Ether exerts its effects primarily through its role as a solvent and reagent. In NMR spectroscopy, it provides a stable, non-reactive environment for the analysis of other compounds. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms in the compound do not participate in hydrogen bonding, which can alter the behavior of the compound compared to its non-deuterated counterpart.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl Methyl Ether: The non-deuterated form, commonly used as a solvent and fuel additive.
Deuterated Solvents: Other deuterated solvents like deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6) are used in NMR spectroscopy.
Uniqueness: Tert-Butyl-D9 Methyl Ether is unique due to its deuterated tert-butyl group, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its stability and non-reactivity make it a valuable tool in various scientific applications.
Eigenschaften
CAS-Nummer |
1219795-06-8 |
|---|---|
Molekularformel |
C5H12O |
Molekulargewicht |
97.205 |
IUPAC-Name |
1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
BZLVMXJERCGZMT-GQALSZNTSA-N |
SMILES |
CC(C)(C)OC |
Synonyme |
TERT-BUTYL-D9 METHYL ETHER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)








